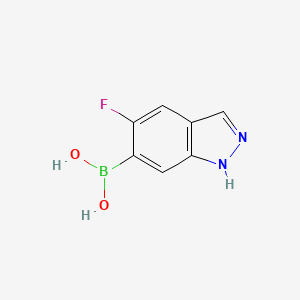

5-Fluoro-1H-indazole-6-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1H-indazole-6-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is often used as a reactant in various chemical reactions . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, can be achieved through several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indazole-6-boronic acid is 1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

5-Fluoro-1H-indazole-6-boronic acid can participate in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It can also be used to synthesize indazole substituted purines and pyrrolo [2,3-d]pyrimidines as potential kinase inhibitors .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole-6-boronic acid is a solid substance . It has a molecular weight of 179.95 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

- Boronic acids can be used in separation technologies .

- For example, they can be used for electrophoresis of glycated molecules .

- Boronic acids can be used in the development of therapeutics .

- This is due to their ability to interact with various biological molecules .

Sensing Applications

Biological Labelling and Protein Manipulation

Separation Technologies

Development of Therapeutics

Building Materials for Microparticles

Controlled Release of Insulin

- Boronic acids can be used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors .

- Tpl2 kinase is a protein that plays a role in the regulation of inflammatory responses, and inhibitors can potentially be used in the treatment of inflammatory diseases .

- Boronic acids can be used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

- mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

- Boronic acids can be used in the preparation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

- Farnesyl pyrophosphate synthase is an enzyme that plays a key role in the mevalonate pathway, which is a crucial metabolic pathway implicated in a variety of disease states .

- Boronic acids can be used in the preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors .

- The α7 nicotinic acetylcholine receptor is a protein that is a subtype of nicotinic acetylcholine receptors, which are ligand-gated ion channels in the nervous system .

- Boronic acids can be used for electrophoresis of glycated molecules .

- This can be useful in the analysis of glycosylated proteins, which play important roles in many biological processes .

Tpl2 Kinase Inhibitors

mTOR Inhibitors for Cancer Treatment

Farnesyl Pyrophosphate Synthase Inhibitors

α7 Neurinal Nicotinic Receptor Affectors

Electrophoresis of Glycated Molecules

Controlled Release of Insulin

- Boronic acids can be used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors .

- Tpl2 kinase is a protein that plays a role in the regulation of inflammatory responses, and inhibitors can potentially be used in the treatment of inflammatory diseases .

- Boronic acids can be used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

- mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

- Boronic acids can be used in the preparation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

- Farnesyl pyrophosphate synthase is an enzyme that plays a key role in the mevalonate pathway, which is a crucial metabolic pathway implicated in a variety of disease states .

Preparation of Thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors

Synthesis of Pyridinyl Benzonaphthyridinones as mTOR Inhibitors

Preparation of Novel Bisphosphonate Inhibitors

Preparation of Diazabicycloheptanes as α7 Neurinal Nicotinic Receptor Affectors

Safety And Hazards

Direcciones Futuras

The future directions of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, are likely to continue focusing on their synthesis and application in the production of various pharmaceuticals . Their role in the synthesis of kinase inhibitors suggests potential applications in the development of new treatments for diseases such as cancer .

Propiedades

IUPAC Name |

(5-fluoro-1H-indazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXQAWSJNFDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazole-6-boronic acid | |

CAS RN |

1253911-22-6 |

Source

|

| Record name | 5-Fluoro-1H-indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)